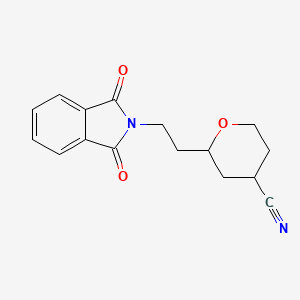
2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a phthalimide moiety and a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable alkylating agent to introduce the ethyl group. The final step involves the cyclization of the intermediate with a tetrahydropyran derivative under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups .
Applications De Recherche Scientifique
2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with molecular targets through its functional groups. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The tetrahydropyran ring can enhance the compound’s stability and solubility, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares the phthalimide moiety but lacks the tetrahydropyran ring, making it less complex and potentially less versatile.
N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide: This compound features a thiophene ring instead of the tetrahydropyran ring, which may alter its reactivity and applications.
Uniqueness
2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of both the phthalimide moiety and the tetrahydropyran ring allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C16H16N2O3 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxoisoindol-2-yl)ethyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C16H16N2O3/c17-10-11-6-8-21-12(9-11)5-7-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-4,11-12H,5-9H2 |
Clé InChI |
BGKVJHPDSRYUTJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CC1C#N)CCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
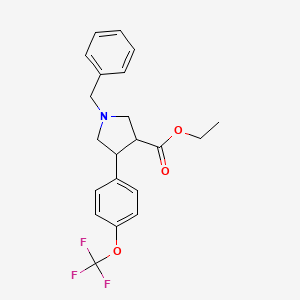
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
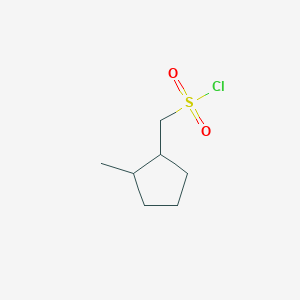
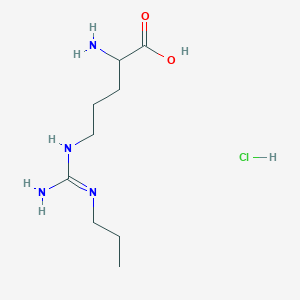
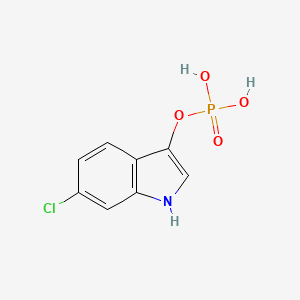


![(7,9,10-Triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12303943.png)
![3-Methyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}pentanoic acid](/img/structure/B12303947.png)


